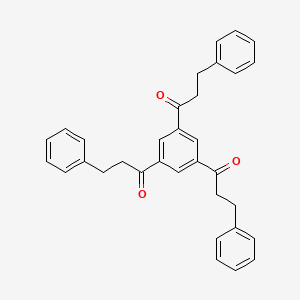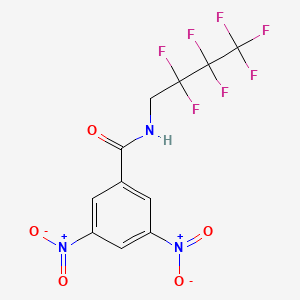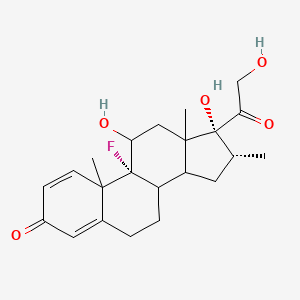
9-alpha-F-11-beta,17-alpha,21-Tri-HO-16-alpha-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE is a synthetic corticosteroid with a molecular formula of C22H29FO5 and a molecular weight of 392.472 . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE involves several steps, starting from a suitable steroid precursor. One common method involves the following steps :
Starting Material: The synthesis begins with a suitable steroid precursor, such as dexamethasone.
Reaction Solvent: The precursor is dissolved in a solvent like dimethyl sulfoxide (DMSO).
pH Adjustment: Sodium carbonate is added to adjust the pH of the reaction mixture to around 7.
Acetylation: Acetic anhydride is slowly added to the reaction mixture at a low temperature (below 15°C) to acetylate the hydroxyl groups.
Isolation: The reaction mixture is then quenched with water, and the product is isolated by centrifugation and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of steroid hormone receptors and their mechanisms of action.
Medicine: Investigated for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mechanism of Action
The mechanism of action of 9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE involves binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound modulates the expression of cytokines, chemokines, and other inflammatory mediators, thereby reducing inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A widely used corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid with comparable effects but different pharmacokinetics.
Betamethasone: Known for its potent anti-inflammatory activity and used in various medical conditions.
Uniqueness
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacological profile. These modifications result in a more potent and selective anti-inflammatory effect compared to other corticosteroids.
Properties
Molecular Formula |
C22H29FO5 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(9R,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17?,19?,20?,21+,22+/m1/s1 |
InChI Key |
UREBDLICKHMUKA-IQSBSNNESA-N |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
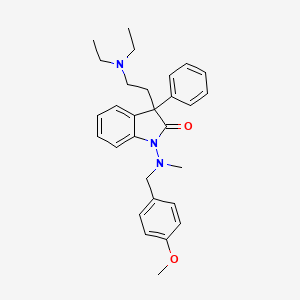
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)

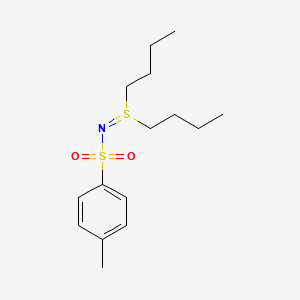
![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12005287.png)

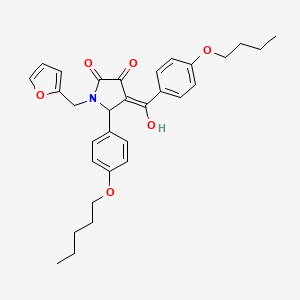
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B12005316.png)
